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molecular formula C14H19NO4 B8715429 Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

Cat. No. B8715429
M. Wt: 265.30 g/mol
InChI Key: IBDCOYIHQWSJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030518B2

Procedure details

A three-necked flask equipped with a thermometer, a gas inlet, and a magnetic stirring bar was charged under argon with MnBr2 (320 mg, 1.5 mmol) in DMPU (25 ml). CuCl (85 mg, 1 mmol), ethyl 4-bromobutyrate (5.85 g, 30 mmol) and Et2Zn (2.7 ml, 27 mmol) were successively added. The reaction mixture turned dark red and was stirred for 4 h at 25° C. After cooling to −30° C., a solution of Cl2Pd(dppf) (0.925 g, 10 mmol) and 2,4-dimethyl-3-nitroiodobenzene (6.93 g, 25 mmol) in anhydrous THF (25 ml) was slowly added. The reaction mixture was warmed to 25° C. for 30 min and was then stirred at 65° C. overnight and quenched with an aqueous 2N HCl solution (100 ml). This mixture was extracted with CH2Cl2 three times, and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the crude residue obtained was purified by Biotage (hexane/EtOAc, 0-30%, 40 min) to give 4.5 g of yellow oily products (68%). 1H-NMR δ (CDCl3, 300 MHz): 7.13 (d, J=7.8 Hz, 1H), 7.03 (d, J=7.8 Hz, 1H), 4.12 (q, J=7.2 Hz, 2H), 2.64 (t, J=7.8 Hz, 2H), 2.34 (t, J=7.8 Hz, 2H), 2.23 (s, 3H), 2.20 (s, 3H), 1.86 (m, J=7.8 Hz, 2H), 1.24 (t, J=7.8 Hz, 3H).
[Compound]
Name
MnBr2
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)
Quantity
0.925 g
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.85 g
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
85 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Zn](CC)CC.[CH3:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([CH3:25])[CH:19]=[CH:18][C:17]=1I>CN1C(=O)N(C)CCC1.C1COCC1.Cl[Cu]>[CH3:25][C:20]1[C:21]([N+:22]([O-:24])=[O:23])=[C:16]([CH3:15])[CH:17]=[CH:18][C:19]=1[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
MnBr2
Quantity
320 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Cl2Pd(dppf)
Quantity
0.925 g
Type
reactant
Smiles
Name
Quantity
6.93 g
Type
reactant
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)I
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.85 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
2.7 mL
Type
reactant
Smiles
[Zn](CC)CC
Name
CuCl
Quantity
85 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask equipped with a thermometer, a gas inlet, and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 25° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
was then stirred at 65° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous 2N HCl solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by Biotage (hexane/EtOAc, 0-30%, 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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